4-Thiazoleacetonitrile, 2-amino-
Description
4-Thiazoleacetonitrile, 2-amino- is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the amino group at the second position and the acetonitrile group at the fourth position makes this compound particularly interesting for various chemical and biological applications .
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-2-1-4-3-9-5(7)8-4/h3H,1H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRQSJINSYOHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-aminothiazole derivatives involves the α-bromination of 2-acetylpyridine followed by condensation with thiourea . Another approach includes the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions . Additionally, a one-pot synthesis method using trichloroisocyanuric acid as a green supplier of halogen ions has been explored .
Industrial Production Methods
Industrial production methods for 2-aminothiazole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods typically employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Thiazoleacetonitrile, 2-amino- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The amino and acetonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, thiourea, and various acids and bases. Reaction conditions often involve refluxing in solvents like ethanol or using catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with molecular bromine can yield brominated derivatives, while reactions with acids can lead to the formation of amides and esters .
Scientific Research Applications
4-Thiazoleacetonitrile, 2-amino- has a wide range of scientific research applications, including:
Chemistry: It serves as a starting material for the synthesis of various heterocyclic compounds.
Medicine: It is used in the development of drugs with anticancer, anti-inflammatory, and antiviral activities.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Thiazoleacetonitrile, 2-amino- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to inhibit radical formation, while its antibacterial and antifungal activities are linked to its interaction with microbial enzymes and cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-Methyl-2-aminothiazole: Another derivative with enhanced antimicrobial properties.
2-Amino-4-phenylthiazole: Known for its anticancer and anti-inflammatory activities.
Uniqueness
4-Thiazoleacetonitrile, 2-amino- stands out due to its unique combination of the amino and acetonitrile groups, which confer distinct chemical reactivity and biological activities. This makes it a versatile compound for various applications in research and industry .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-4-thiazoleacetonitrile derivatives?
- The compound is typically synthesized via cyclocondensation reactions. A widely used method involves reacting thiourea derivatives with α-haloketones or α-halocyanides in the presence of a base. For example, 2-amino-4-phenyl-thiazole derivatives can be synthesized by reacting acetophenone, bromine, and thiourea with ammonium hydroxide as a base . Another approach employs chloroacetyl chloride and aromatic amines under controlled pH and temperature to form intermediates, followed by coupling with thiazole precursors .
Q. Which spectroscopic techniques are essential for characterizing 2-amino-4-thiazoleacetonitrile?
- Key techniques include:
- IR Spectroscopy : To identify functional groups like nitriles (-CN) and amino (-NH2) groups. NIST databases provide reference spectra for validation .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis. Gas chromatography-mass spectrometry (GC-MS) is used for volatile derivatives .
- NMR : ¹H and ¹³C NMR resolve thiazole ring protons and substituent environments .
Q. What biological assays are used to evaluate 2-amino-4-thiazoleacetonitrile derivatives?
- Preliminary screening often includes:
- Enzyme Inhibition Assays : Testing against kinases or proteases using fluorometric or colorimetric substrates.
- Antimicrobial Susceptibility Testing : Disk diffusion or microdilution methods against bacterial/fungal strains .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines to assess anticancer potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in thiazole ring formation?
- Regioselectivity challenges arise in multi-substituted thiazoles. Strategies include:
- Catalyst Selection : Anhydrous AlCl3 promotes nitrile incorporation at specific positions .
- Solvent Polarity Control : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .
- Temperature Gradients : Lower temperatures (~0°C) reduce kinetic byproducts during thiourea-α-haloketone reactions .
Q. How do structural modifications (e.g., nitro or methoxy groups) impact bioactivity?
- Electron-Withdrawing Groups (NO2) : Enhance binding to hydrophobic enzyme pockets (e.g., tyrosine kinase inhibitors) .
- Electron-Donating Groups (OCH3) : Improve solubility and pharmacokinetics but may reduce receptor affinity. SAR studies show 4-nitrophenyl substitutions increase anticancer activity compared to methoxy analogs .
Q. How to resolve contradictions in spectral data interpretation (e.g., IR vs. NMR)?
- Case Example : Discrepancies in -CN stretching frequencies (IR) vs. nitrile proton absence (NMR) can arise from tautomerism. Use deuterated solvents and variable-temperature NMR to detect dynamic equilibria .
Q. What computational methods aid in predicting the compound’s molecular interactions?
- Docking Simulations : AutoDock or Schrödinger Suite models binding to targets like EGFR or COX-2.
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with antioxidant activity .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification Issues : Column chromatography is inefficient for large batches. Switch to recrystallization using ethanol/water mixtures .
- Byproduct Formation : Optimize stoichiometry and use scavengers (e.g., triethylamine) to neutralize HCl in situ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
